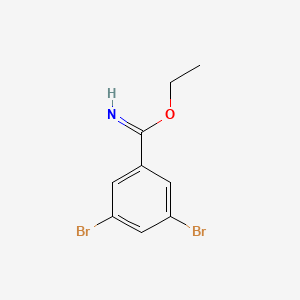

Ethyl 3,5-dibromobenzenecarboximidate

Description

Ethyl 3,5-dibromobenzenecarboximidate is a brominated aromatic compound featuring a carboximidate functional group (N-substituted imidate ester) attached to an ethyl group. This structure renders it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is influenced by the electron-withdrawing bromine substituents at the 3- and 5-positions of the benzene ring, which enhance electrophilic substitution selectivity and stabilize intermediates in coupling reactions.

Propriétés

IUPAC Name |

ethyl 3,5-dibromobenzenecarboximidate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPQGAUFONVTPNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 3,5-dibromobenzenecarboximidate with three structurally related compounds: 3,5-dibromobenzamide , Ethyl 3,5-dichlorobenzenecarboximidate , and Methyl 3,5-dibromobenzoate . Key differences in functional groups, reactivity, and physical properties are highlighted.

Table 1: Comparative Properties of Ethyl 3,5-Dibromobenzenecarboximidate and Analogues

Functional Group Influence on Reactivity

- Imidate vs. Amide : Ethyl 3,5-dibromobenzenecarboximidate’s imidate group (N–O–C linkage) is more reactive than 3,5-dibromobenzamide’s amide group due to reduced resonance stabilization. Imidates undergo nucleophilic substitution at nitrogen (e.g., with amines to form amidines), whereas amides resist such reactions .

- Halogen Effects : Bromine substituents (vs. chlorine in dichloro analogues) enhance electrophilicity and participation in cross-coupling reactions. For example, brominated imidates are superior substrates in Suzuki-Miyaura reactions compared to chlorinated counterparts.

Research Findings and Limitations

- Cross-Coupling Efficiency : Ethyl 3,5-dibromobenzenecarboximidate’s bromine atoms facilitate Pd-catalyzed cross-coupling reactions, as demonstrated in analogues like 3,5-dibromobenzamide, which undergoes Suzuki reactions at 80–100°C .

- Data Gaps : Specific data on the target compound’s solubility, stability, and synthetic yields are lacking in the provided evidence. Further studies are required to optimize its synthesis and characterize its reactivity.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.